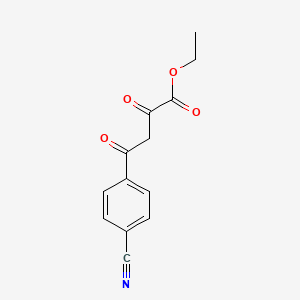

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Descripción

Contextual Significance of α,γ-Dioxoesters in Synthetic Strategies

α,γ-Dioxoesters, and more broadly α-oxoesters, are recognized as powerful tools in the synthesis of heterocyclic compounds. acs.org These molecules contain multiple electrophilic and nucleophilic centers, offering a rich platform for constructing carbon-carbon and carbon-heteroatom bonds. chim.it Their inherent reactivity allows them to participate in a wide array of reactions, including condensations, cycloadditions, and multicomponent reactions (MCRs), to rapidly assemble complex molecular frameworks from simple precursors. beilstein-journals.orgfu-berlin.descispace.comscielo.br The ability to generate molecular diversity efficiently makes these synthons particularly attractive in diversity-oriented synthesis, which is crucial for the discovery of new bioactive compounds. chim.it The γ-lactam substructure, for instance, is a central feature of many bioactive alkaloids, and synthetic routes often leverage precursors with similar oxygenation patterns. beilstein-journals.orgbeilstein-journals.org

Unique Structural Attributes of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

The structure of this compound is characterized by several key functional groups that dictate its chemical behavior:

An α-ketoester moiety: This group features two adjacent carbonyls, which enhances their electrophilicity and makes the α-carbon susceptible to nucleophilic attack.

A γ-keto group: This provides an additional electrophilic site within the molecule.

An active methylene (B1212753) group: The CH2 group situated between the two ketones (at the β-position) is highly acidic, readily forming an enolate or participating in reactions as a soft nucleophile.

A 4-cyanophenyl ring: The aromatic ring substituted with a strong electron-withdrawing cyano (-CN) group at the para position influences the reactivity of the adjacent γ-carbonyl group.

A significant attribute of this class of compounds is their existence in keto-enol tautomeric forms. The general synthesis for ethyl 2,4-dioxo-4-arylbutanoates involves a Claisen condensation between a substituted acetophenone (B1666503) and diethyl oxalate. ut.ac.ir This equilibrium between the diketo form and the more stable enol form is crucial for its reactivity in various synthetic transformations.

Overview of Research Trajectories for the Compound and Related Structural Motifs

Research involving this compound and related α,γ-dioxoesters follows several key trajectories. A primary focus is their application as building blocks for the synthesis of diverse heterocyclic systems. acs.orgchim.it The strategic placement of functional groups allows these compounds to act as precursors for pyrazoles, pyrrolidines, and other N-heterocycles through reactions with hydrazines, anilines, and other nucleophiles. acs.org

Furthermore, the broader class of ethyl 2,4-dioxo-4-arylbutanoates has been investigated for its biological activity. For example, various derivatives have been synthesized and evaluated as inhibitors of Src kinase, a protein implicated in cancer, demonstrating that this structural motif can serve as a scaffold for medicinal chemistry applications. ut.ac.ir

Another significant research avenue is the use of these compounds in multicomponent reactions (MCRs). beilstein-journals.orgfu-berlin.de MCRs are highly efficient, one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. beilstein-journals.orgfu-berlin.descispace.comscielo.br The multiple reactive sites of α,γ-dioxoesters make them ideal substrates for MCRs, enabling the rapid generation of libraries of complex molecules for drug discovery and other applications.

Synthesis of Related Ethyl 2,4-dioxo-4-arylbutanoates The following table summarizes the synthesis of various related compounds, highlighting the versatility of the synthetic route. The reaction involves diethyl oxalate and a substituted acetophenone in the presence of sodium ethoxide. ut.ac.ir

| Substituent (Aryl Group) | Product Name | Melting Point (°C) |

| Phenyl | Ethyl-4-hydroxy-2-oxo-4-phenylbut-3-enoate | 35-37 ut.ac.ir |

| 2-Chlorophenyl | Ethyl-4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate | 51-53 ut.ac.ir |

| 4-Fluorophenyl | Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | 46-48 ut.ac.ir |

| 4-Methoxyphenyl | Ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | 29-31 ut.ac.ir |

Scope and Academic Relevance of the Research Outline

The academic relevance of studying this compound is multifaceted. Its role as a versatile synthon provides a platform for exploring and developing novel synthetic methodologies, particularly in the fields of heterocyclic chemistry and MCRs. acs.orgchim.itfu-berlin.de The compound's predictable yet tunable reactivity allows chemists to design efficient pathways to complex molecular targets that are often found in natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net

Investigating this compound and its analogues contributes to a deeper understanding of structure-reactivity relationships. By modifying the aryl substituent (such as the 4-cyanophenyl group), researchers can systematically probe electronic effects on reaction outcomes and biological activities, as demonstrated in studies of kinase inhibitors. ut.ac.ir This line of inquiry is fundamental to the rational design of molecules with specific, desired properties, underpinning advancements in both organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(17)12(16)7-11(15)10-5-3-9(8-14)4-6-10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFLGJUISVNDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 4 Cyanophenyl 2,4 Dioxobutanoate and Analogous α,γ Dioxoesters

Classical and Modern Approaches to β-Ketoester Synthesis Precursors

The core structure of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is an α,γ-dioxoester, which can be viewed as a specialized type of β-ketoester. The synthesis of β-ketoesters is a foundational transformation in organic chemistry, with several well-established methodologies.

Claisen Condensation-Type Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base to yield a β-ketoester or a β-diketone. jove.comwikipedia.org This reaction is named after the German chemist Rainer Ludwig Claisen. byjus.com

The mechanism begins with the deprotonation of an α-hydrogen from an ester by a strong base, forming a resonance-stabilized enolate. jove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group forms the β-ketoester. jove.com A key requirement for the reaction to proceed to completion is that the starting ester must possess at least two α-hydrogens. The deprotonation of the resulting β-ketoester (which is more acidic than the starting ester) by the alkoxide base is the thermodynamic driving force of the reaction. jove.commasterorganicchemistry.com

There are several variations of this reaction:

Classic Claisen Condensation: Involves the self-condensation of an enolizable ester. byjus.com

Crossed Claisen Condensation: Occurs between two different carbonyl compounds, typically where one partner is non-enolizable (e.g., an aromatic ester like ethyl benzoate or diethyl carbonate) to prevent a mixture of products. organic-chemistry.org

Dieckmann Condensation: An intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-ketoester, usually a five- or six-membered ring. wikipedia.orgmasterorganicchemistry.com

The choice of base is critical; it must be strong enough to deprotonate the ester but should not participate in competing reactions like nucleophilic substitution. byjus.com For this reason, the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is commonly used. wikipedia.org

Acylation Strategies (e.g., using diethyl oxalate)

A highly effective and direct route to α,γ-dioxoesters involves the acylation of a ketone enolate with an oxalate ester. This is a specific type of crossed Claisen condensation where a ketone acts as the enolizable component and a diester, like diethyl oxalate, serves as the acylating agent. stackexchange.comnih.gov This method is particularly useful for synthesizing 4-aryl-2,4-dioxobutanoates.

The reaction involves the condensation of a substituted acetophenone (B1666503) with diethyl oxalate. In the presence of a strong base such as sodium ethoxide (NaOEt), the acetophenone is deprotonated at the methyl group to form an enolate. This enolate then nucleophilically attacks one of the ester carbonyls of diethyl oxalate. The subsequent elimination of an ethoxide ion yields the target ethyl 2,4-dioxo-4-arylbutanoate. ut.ac.irresearchgate.net This strategy provides a straightforward pathway to the desired α,γ-dicarbonyl framework.

Targeted Synthesis of this compound

The targeted synthesis of this compound is achieved through a crossed Claisen condensation between 4-cyanoacetophenone and diethyl oxalate.

Reaction Conditions and Catalysis

The synthesis is typically performed using a strong base as a catalyst, with sodium ethoxide being a common choice. The general procedure involves the dropwise addition of a mixture of 4-cyanoacetophenone and a molar equivalent of diethyl oxalate to a solution of freshly prepared sodium ethoxide in a dry alcohol solvent, such as ethanol (B145695). ut.ac.ir

The reaction is initially stirred at a low temperature or room temperature overnight, followed by a period of heating to ensure the reaction goes to completion. ut.ac.ir The use of a stoichiometric amount of base is necessary because the product, a β-dicarbonyl compound, is acidic and will be deprotonated by the ethoxide, which drives the reaction equilibrium toward the product. wikipedia.org

Table 1: Typical Reaction Parameters for the Synthesis of Ethyl 4-aryl-2,4-dioxobutanoates

| Parameter | Condition | Purpose |

| Reactants | Substituted Acetophenone, Diethyl Oxalate | Carbon backbone precursors |

| Base/Catalyst | Sodium Ethoxide (NaOEt) | Promotes enolate formation |

| Solvent | Dry Ethanol | Reaction medium |

| Temperature | Stirring overnight, then heat (e.g., 80°C) | To ensure reaction completion |

| Work-up | Acidification (e.g., with H₂SO₄) | Neutralizes the base and protonates the enolate product |

Purification and Isolation Techniques

Following the reaction, the mixture is subjected to an acidic workup. It is cooled and then acidified, typically with a dilute mineral acid like sulfuric acid, to a pH of approximately 2. ut.ac.ir This step protonates the enolate of the product, yielding the neutral α,γ-dioxoester.

The product is then extracted from the aqueous mixture using an appropriate organic solvent, such as dichloromethane or ethyl acetate (B1210297). ut.ac.irrsc.org The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄). rsc.org After drying, the solvent is removed under reduced pressure using a rotary evaporator. The final purification of the crude product is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound. ut.ac.ir

Synthesis of Structural Analogues and Homologues

The synthetic methodology utilizing diethyl oxalate and substituted acetophenones is highly versatile and can be applied to generate a wide array of structural analogues of this compound. By simply varying the substituent on the acetophenone starting material, a library of ethyl 4-aryl-2,4-dioxobutanoates can be prepared. ut.ac.ir

For instance, this reaction has been successfully employed to synthesize derivatives with various phenyl substituents, demonstrating the robustness of the method.

Table 2: Examples of Synthesized Ethyl 4-aryl-2,4-dioxobutanoate Analogues ut.ac.ir

| Aryl Substituent (Ar) | Starting Acetophenone |

| Phenyl | Acetophenone |

| 4-Fluorophenyl | 4'-Fluoroacetophenone |

| 4-Methoxyphenyl | 4'-Methoxyacetophenone |

| 2,4-Dichlorophenyl | 2',4'-Dichloroacetophenone |

Furthermore, more complex analogues can be synthesized. For example, ethyl 5-aroyl-4-pyrone-2-carboxylates can react with hydroxylamine (B1172632) to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, which represent a class of heterocyclic analogues. researchgate.net This highlights how the core dioxobutanoate structure can be incorporated into more elaborate molecular frameworks.

Variation of the Aromatic Substituent (e.g., halogenated, alkylated, different cyanophenyl isomer)

The Claisen condensation methodology is robust and allows for the synthesis of a wide variety of α,γ-dioxoesters with different substituents on the aromatic ring. This is achieved by simply starting with the appropriately substituted acetophenone derivative. ut.ac.ir By varying this starting material, a diverse library of analogs can be created, enabling the exploration of structure-activity relationships for various applications.

Halogenated and Alkylated Analogs:

Research has demonstrated the successful synthesis of several aryl-substituted α,γ-dioxoesters. For instance, derivatives with halogen and alkyl-based functional groups on the phenyl ring have been prepared using the standard Claisen condensation with diethyl oxalate. ut.ac.ir The reaction of substituted acetophenones with diethyl oxalate in the presence of sodium ethoxide yields the corresponding ethyl 2,4-dioxo-4-arylbutanoates. ut.ac.ir

Examples of synthesized analogs include those with the following aromatic moieties:

4-fluorophenyl ut.ac.ir

2-chlorophenyl ut.ac.ir

4-methoxyphenyl ut.ac.ir

The general synthetic scheme involves the reaction of the corresponding substituted acetophenone with diethyl oxalate. For example, 4'-fluoroacetophenone is used to produce the 4-fluorophenyl analog. ut.ac.ir This highlights the versatility of the method in accommodating various electron-donating and electron-withdrawing groups on the phenyl ring.

Cyanophenyl Isomers:

While the target compound is the 4-cyanophenyl derivative, this synthetic methodology can, in principle, be extended to other cyanophenyl isomers. By utilizing 2-cyanoacetophenone or 3-cyanoacetophenone as the starting ketone, the corresponding ortho- and meta-cyanophenyl α,γ-dioxoesters could be synthesized. This allows for systematic investigation into how the position of the cyano group affects the compound's properties.

| Aromatic Substituent (Ar) | Starting Acetophenone | Resulting Compound |

|---|---|---|

| 4-cyanophenyl | 4-cyanoacetophenone | This compound |

| 4-fluorophenyl | 4-fluoroacetophenone | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate ut.ac.ir |

| 2-chlorophenyl | 2-chloroacetophenone | Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate ut.ac.ir |

| 4-methoxyphenyl | 4-methoxyacetophenone | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate ut.ac.ir |

| 2-cyanophenyl (hypothetical) | 2-cyanoacetophenone | Ethyl 4-(2-cyanophenyl)-2,4-dioxobutanoate |

| 3-cyanophenyl (hypothetical) | 3-cyanoacetophenone | Ethyl 4-(3-cyanophenyl)-2,4-dioxobutanoate |

Modification of the Ester Moiety

Modification of the ester group (the "ethyl" in this compound) is readily achievable by selecting a different dialkyl oxalate as a starting material in the Claisen condensation. The alkoxide base used should correspond to the alcohol of the ester to prevent transesterification, which could lead to a mixture of products. youtube.com For example, to synthesize the methyl ester analog, one would use dimethyl oxalate and sodium methoxide (B1231860).

This flexibility allows for the fine-tuning of the molecule's properties, such as solubility and metabolic stability, by introducing different alkyl or functionalized groups in the ester position.

| Desired Ester Moiety | Required Dialkyl Oxalate | Required Alkoxide Base | Resulting Product |

|---|---|---|---|

| Methyl | Dimethyl oxalate | Sodium methoxide | Mthis compound |

| Propyl | Dipropyl oxalate | Sodium propoxide | Propyl 4-(4-cyanophenyl)-2,4-dioxobutanoate |

| tert-Butyl | Di-tert-butyl oxalate | Potassium tert-butoxide | tert-Butyl 4-(4-cyanophenyl)-2,4-dioxobutanoate |

Atom Economy and Green Chemistry Considerations in Synthesis

Evaluating the synthesis of this compound through the lens of green chemistry principles reveals both advantages and areas for potential improvement. nih.gov

Green Chemistry Considerations:

Waste Prevention: The reaction generates a stoichiometric amount of ethanol as a byproduct and sodium salts after acidification. The use of traditional solvents like ethanol and dichloromethane for reaction and extraction, respectively, contributes to the generation of volatile organic compound (VOC) waste. ut.ac.irnih.gov

Solvents and Reagents: The synthesis typically employs ethanol as a solvent, which is a relatively green solvent derived from renewable resources. However, the workup often involves extraction with chlorinated solvents like dichloromethane, which are environmentally problematic. ut.ac.ir The use of a strong base like sodium ethoxide, prepared from metallic sodium, presents safety and handling concerns. ut.ac.ir

Energy Efficiency: The reaction is often performed at room temperature or with gentle heating, which is favorable from an energy consumption perspective. ut.ac.ir

Catalysis: The reaction requires a stoichiometric amount of base, not a catalytic amount. This is because the base is consumed in the final step to deprotonate the product, driving the equilibrium forward. libretexts.org Developing a truly catalytic version of this transformation would be a significant green chemistry advancement.

Potential improvements from a green chemistry standpoint could involve exploring alternative, less hazardous solvents for the reaction and extraction, investigating the use of milder and recyclable bases, and optimizing reaction conditions to minimize energy input and byproduct formation. nih.gov

Reactivity and Transformational Chemistry of Ethyl 4 4 Cyanophenyl 2,4 Dioxobutanoate

Enolization and α-Carbon Functionalization

The methylene (B1212753) group situated between the two carbonyls (the α-carbon relative to the ester and the C2-carbonyl) is particularly acidic and readily deprotonated to form a stable enolate. This enolate is a key reactive intermediate for forming new carbon-carbon bonds at this position.

Alkylation and Arylation Reactions

The nucleophilic enolate generated from Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate can react with various electrophiles, such as alkyl halides or aryl halides, to form substituted derivatives.

Alkylation: In the presence of a suitable base, the α-carbon can be alkylated. The reaction typically proceeds via an SN2 mechanism with an alkyl halide. The choice of base and solvent is crucial to control mono- versus dialkylation and to prevent side reactions like O-alkylation.

Arylation: The introduction of an aryl group at the α-position is a valuable transformation. Modern cross-coupling methods, often catalyzed by transition metals like palladium or copper, are employed for this purpose. For instance, copper oxide nanoparticles have been shown to be effective catalysts for the C-arylation of active methylene compounds with aryl halides. beilstein-journals.org While a specific study on this compound is not prevalent, the arylation of similar active methylene compounds like ethyl cyanoacetate (B8463686) with substituted bromobenzenes using palladium catalysts is well-documented. researchgate.net

| Active Methylene Compound | Aryl Halide | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone | Iodobenzene | CuO-nanoparticles, Cs₂CO₃, 80 °C | 3-Phenylpentane-2,4-dione | 80% | beilstein-journals.org |

| Acetylacetone | 4-Nitroiodobenzene | CuO-nanoparticles, Cs₂CO₃, 80 °C | 3-(4-Nitrophenyl)pentane-2,4-dione | 83% | beilstein-journals.org |

| Ethyl cyanoacetate | o-Bromoanisole | Pd(dba)₂, tBu₃PHBF₄, Na₃PO₄, Toluene, 70 °C | Ethyl 2-cyano-2-(2-methoxyphenyl)acetate | Not specified | researchgate.net |

Condensation Reactions

The active methylene group of this compound is a prime site for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.org

| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl cyanoacetate | Various aromatic aldehydes | Diisopropylethylammonium acetate (B1210297) (DIPEAc) / Hexane | Ethyl 2-cyano-3-arylacrylate | jmcs.org.mx |

| Malononitrile | Benzaldehyde | Triphenylphosphine / Solvent-free | 2-Benzylidenemalononitrile | organic-chemistry.org |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine (B6355638) / Ethanol (B145695) | α,β-Unsaturated enone | wikipedia.org |

Reactivity of the Carbonyl Groups

The molecule possesses two electrophilic carbonyl centers: the C4-keto group adjacent to the cyanophenyl ring and the C2-α-keto group adjacent to the ester. These sites are susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions

One of the most significant reactions involving the dicarbonyl system is the condensation with binucleophiles, such as hydrazine (B178648), to form heterocyclic structures. The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and efficient method for the synthesis of pyrazoles. organic-chemistry.orghilarispublisher.com

In this reaction, hydrazine hydrate (B1144303) or a substituted hydrazine reacts with the 1,3-dicarbonyl moiety of this compound. The process involves an initial nucleophilic attack by one nitrogen of the hydrazine on one of the carbonyl carbons (likely the more reactive C4-ketone), followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole (B372694) ring. nih.gov This cyclocondensation is a powerful tool for building complex heterocyclic systems from relatively simple precursors. hilarispublisher.comnih.govresearchgate.net

Reaction Scheme: Pyrazole Formation this compound + Hydrazine → Ethyl 5-(4-cyanophenyl)pyrazole-3-carboxylate + 2 H₂O

This transformation highlights the utility of the target compound as a building block in medicinal chemistry, as pyrazole derivatives are known to possess a wide range of biological activities. researchgate.net

Reduction Pathways

The two carbonyl groups can be selectively or fully reduced to hydroxyl groups using various reducing agents. The choice of reagent and reaction conditions determines the outcome.

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes but is often unreactive towards esters at room temperature. organic-chemistry.orgreddit.com Therefore, treatment of this compound with NaBH₄ under mild conditions (e.g., in methanol (B129727) or ethanol at low temperature) would be expected to selectively reduce the C2 and C4 keto groups to the corresponding diol, leaving the ester and nitrile functionalities intact.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketones and the ester group. This would result in the formation of a triol. Studies on similar γ-keto esters, such as methyl 4-oxo-4-phenylbutanoate, have shown that even NaBH₄ in refluxing methanol can reduce both the ketone and the ester, yielding a diol. beilstein-journals.org This indicates that the reactivity can be tuned by temperature.

| Substrate | Reducing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| Generic Ketone | NaBH₄ / Methanol, RT | Secondary Alcohol | organic-chemistry.org |

| Generic Ester | NaBH₄ / Methanol, RT | No reaction | reddit.com |

| Methyl 4-oxo-4-phenylbutanoate | NaBH₄ (excess) / Methanol, 30 °C | 1-Phenyl-1,4-butanediol | beilstein-journals.org |

| Generic Ester | LiAlH₄ / Ether, then H₃O⁺ | Primary Alcohol | General Knowledge |

Transformations of the Ester Moiety

The ethyl ester group is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis: Heating the ester with a dilute mineral acid (like HCl or H₂SO₄) in an excess of water shifts the equilibrium toward the carboxylic acid and ethanol. The reaction is reversible. chemguide.co.uk

Base-promoted hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. chemguide.co.uk Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), yields the sodium salt of the carboxylic acid and ethanol. The free carboxylic acid can then be obtained by acidification of the reaction mixture. chemguide.co.uk

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction is typically slower than hydrolysis and may require heating. The use of reagents like potassium tert-butoxide can facilitate the direct amidation of esters under milder conditions. researchgate.net

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol will replace the ethyl group of the ester with the alkyl group from the new alcohol. This equilibrium-driven process is useful for modifying the ester functionality.

Hydrolysis to Corresponding Acids

The ester functional group in this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(4-cyanophenyl)-2,4-dioxobutanoic acid.

Under acidic conditions, the reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. The mechanism involves protonation of the ester carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process that involves the use of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the free carboxylic acid.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, heat | 4-(4-cyanophenyl)-2,4-dioxobutanoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/EtOH, heat2. H₃O⁺ workup | 4-(4-cyanophenyl)-2,4-dioxobutanoic acid |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would be expected to yield Mthis compound. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol.

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ or NaOMe | Mthis compound |

| Propanol | H₂SO₄ or NaOPr | Propyl 4-(4-cyanophenyl)-2,4-dioxobutanoate |

| Isopropanol | H₂SO₄ or NaOiPr | Isopropyl 4-(4-cyanophenyl)-2,4-dioxobutanoate |

Reactions of the Nitrile Group

The nitrile group on the phenyl ring is another key site for chemical transformations, including hydrolysis and reduction.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group can proceed in a stepwise manner, first yielding a carboxamide and then a carboxylic acid upon further reaction. The conditions for hydrolysis can be controlled to selectively isolate the amide intermediate.

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. libretexts.org This initially forms an imidic acid, which then tautomerizes to the more stable amide. pleiades.online Vigorous heating with aqueous acid will further hydrolyze the amide to the corresponding carboxylic acid.

Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. pleiades.online Similar to the acid-catalyzed process, an amide intermediate is formed, which can be further hydrolyzed to a carboxylate salt under the basic conditions. Subsequent acidification yields the carboxylic acid.

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, controlled heat | Ethyl 4-(4-carbamoylphenyl)-2,4-dioxobutanoate | Ethyl 4-(4-carboxyphenyl)-2,4-dioxobutanoate |

| Base-Catalyzed Hydrolysis | NaOH, H₂O/EtOH, controlled heat | Ethyl 4-(4-carbamoylphenyl)-2,4-dioxobutanoate | Ethyl 4-(4-carboxyphenyl)-2,4-dioxobutanoate (after acidification) |

Reduction to Amines

The nitrile group can be reduced to a primary amine, which is a valuable transformation in organic synthesis. This reduction can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.gov Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst like Raney nickel, platinum, or palladium is another widely used method for nitrile reduction. numberanalytics.com

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Ethyl 4-(4-(aminomethyl)phenyl)-2,4-dioxobutanoate |

| H₂ / Raney Nickel | Ethanol or Methanol | Ethyl 4-(4-(aminomethyl)phenyl)-2,4-dioxobutanoate |

| H₂ / Platinum(IV) oxide | Ethanol or Acetic Acid | Ethyl 4-(4-(aminomethyl)phenyl)-2,4-dioxobutanoate |

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound makes chemo-, regio-, and stereoselective transformations a key aspect of its chemistry.

Chemoselectivity: Achieving selectivity among the different functional groups is a significant challenge. For instance, the reduction of the nitrile group to an amine can be performed in the presence of the ester group using specific reagents. Catalytic hydrogenation with Raney Nickel or palladium on carbon is often selective for the nitrile over the ester. numberanalytics.com Conversely, the ester can be reduced in the presence of the nitrile with reagents like lithium borohydride, which is less reactive towards nitriles than LiAlH₄. acs.org The ketone functionalities can also be selectively reduced. For example, sodium borohydride (NaBH₄) is generally capable of reducing ketones without affecting the ester or nitrile groups under controlled conditions.

Regioselectivity: The two ketone groups in the β,δ-diketo ester moiety present opportunities for regioselective reactions. For example, enzymatic reductions using ketoreductases have been shown to selectively reduce either the β- or δ-keto group in similar diketo esters, providing access to hydroxy-keto esters with high regioselectivity. ebsco.com

Stereoselectivity: Asymmetric reduction of the ketone groups can lead to the formation of chiral centers. The use of chiral reducing agents or catalysts can afford specific stereoisomers of the corresponding hydroxy compounds. For example, asymmetric hydrogenation of γ- and δ-keto esters has been achieved with high enantioselectivity using ruthenium-based catalysts. nih.gov

| Transformation | Reagent/Catalyst | Selective Target | Product Type |

| Selective Nitrile Reduction | H₂/Raney Ni | Nitrile | Primary Amine |

| Selective Ketone Reduction | NaBH₄ | Ketones | Secondary Alcohols |

| Regioselective Ketone Reduction | Ketoreductase Enzymes | β- or δ-Ketone | Hydroxy-keto ester |

| Asymmetric Ketone Reduction | Chiral Ru-catalyst | Ketones | Enantiomerically enriched alcohols |

Application As a Versatile Building Block in Organic Synthesis

Construction of Polyfunctionalized Organic Molecules

The inherent structure of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate makes it an ideal building block for the synthesis of polyfunctionalized organic molecules. The term "polyfunctionalized" refers to compounds that possess multiple functional groups, which can impart specific chemical and biological properties. The 1,3-dicarbonyl motif within the molecule is a classic synthon that can react with a variety of nucleophiles at either of the carbonyl carbons or at the enolizable C3 position.

This reactivity allows for the controlled introduction of new functionalities and the formation of multiple new bonds in a single synthetic sequence. For example, in multicomponent reactions, this compound can react with two or more other reactants in a one-pot procedure to assemble complex products efficiently. The resulting molecules incorporate the cyanophenyl group, the ester, and newly formed structural motifs, often with the creation of new stereocenters, leading to products with significant structural complexity and functional group density.

Synthesis of Diverse Heterocyclic Scaffolds

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational scaffolds in medicinal chemistry and materials science. The dioxobutanoate moiety is a perfect precursor for building various five- and six-membered ring systems.

The reactivity of the 1,3-dicarbonyl system towards nitrogen-based nucleophiles is extensively exploited to construct a variety of important nitrogen-containing heterocycles.

Ethyl aroylpyruvates, the class of compounds to which this compound belongs, are effective substrates in Biginelli-type multicomponent reactions for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). tandfonline.com In a typical reaction, the aroylpyruvate acts as the 1,3-dicarbonyl component, which condenses with an aldehyde and urea (B33335) (or thiourea). tandfonline.com

This one-pot synthesis allows for the creation of highly substituted pyrimidinone rings bearing the 4-cyanophenyl group. A study on the use of ethyl 2,4-dioxo-4-phenylbutanoate, a close analog, demonstrated its reaction with 4-methoxybenzaldehyde (B44291) and thiourea (B124793) in the presence of boric acid to yield the corresponding (4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone. tandfonline.com Adapting this methodology provides a direct route to novel DHPMs with significant potential for biological applications.

Table 1: Representative Biginelli-type Reaction for Dihydropyrimidinone Synthesis

| 1,3-Dicarbonyl Component | Aldehyde | Urea/Thiourea | Catalyst | Product | Ref |

| Ethyl 2,4-dioxo-4-phenylbutanoate | 4-Methoxybenzaldehyde | Thiourea | Boric Acid | (4-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone | tandfonline.com |

The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole (B372694) synthesis. This compound, with its accessible 1,3-dicarbonyl moiety, readily undergoes cyclocondensation with various hydrazine (B178648) derivatives (e.g., hydrazine hydrate (B1144303), phenylhydrazine). electronicsandbooks.com

The reaction typically proceeds by initial attack of the more nucleophilic nitrogen of hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring. This reaction can be highly regioselective, depending on the reaction conditions and the substitution on the hydrazine. The resulting pyrazoles are substituted with a 4-cyanobenzoyl group and an ethoxycarbonyl group, providing handles for further functionalization. Research on fluorinated aroylpyruvates shows they react with hydrazines to form substituted pyrazoles, indicating this is a general pathway for this class of compounds. electronicsandbooks.com

Furthermore, the pyrazole core itself can be a building block for more complex fused systems. While direct synthesis of pyrazolo[4,3-b]pyridines from this specific starting material is not extensively documented, functionalized pyrazoles derived from it can serve as intermediates for subsequent annulation reactions to build the fused pyridine (B92270) ring.

Table 2: Representative Reaction for Pyrazole Synthesis

| 1,3-Dicarbonyl Component | Hydrazine Derivative | Solvent | Product Structure |

| This compound | Phenylhydrazine | Ethanol (B145695) | Ethyl 5-(4-cyanobenzoyl)-1-phenyl-1H-pyrazole-3-carboxylate (major isomer) |

In a reaction analogous to pyrazole synthesis, the 1,3-dicarbonyl system of this compound can react with hydroxylamine (B1172632) to form isoxazole (B147169) derivatives. The reaction involves the condensation of hydroxylamine with the two carbonyl groups, leading to cyclization and dehydration. Research on related ethyl aroylpyruvates has shown their conversion to ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates upon reaction with hydroxylamine, demonstrating the utility of this pathway. researchgate.net This provides a direct route to isoxazole systems, which are important pharmacophores in drug discovery.

Table 3: Representative Reaction for Isoxazole Synthesis

| 1,3-Dicarbonyl Component | Reagent | Conditions | Product Structure |

| This compound | Hydroxylamine Hydrochloride | Base, Ethanol | Ethyl 3-(4-cyanobenzoyl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate |

A notable application of ethyl aroylpyruvates is in the synthesis of complex fused heterocyclic systems such as pteridines. A comprehensive review on the chemistry of α-oxoesters details the reaction of ethyl aroylpyruvates with 6-aminouracil (B15529) derivatives. acs.org This reaction is a powerful method for constructing the pteridinetrione core, a scaffold of significant biological interest.

The reaction proceeds via a cyclocondensation pathway. When conducted in refluxing pyridine, the reaction between ethyl aroylpyruvates and 6-amino-1,3-dimethyluracil (B104193) yields 7-hydroxy-pteridinedione derivatives in good yields. acs.org This transformation highlights the capability of this compound to serve as a precursor for intricate, polycyclic heteroaromatic systems through a direct and efficient process.

Table 4: Synthesis of Pteridinetrione Derivatives from Ethyl Aroylpyruvates

| Ethyl Aroylpyruvate | Reagent | Solvent | Product | Yield | Ref |

| General Ethyl Aroylpyruvate | 6-Amino-1,3-dimethyluracil | Pyridine | 6-Aroyl-7-hydroxy-1,3-dimethyl-1H-pteridine-2,4-dione | 50-85% | acs.org |

Nitrogen-Containing Heterocycles

Thiazole (B1198619) Derivatives

The synthesis of thiazole rings, a core component in many pharmacologically active molecules, represents a significant application of β-ketoesters like this compound. The most prominent route to these structures is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.com This method classically involves the condensation reaction between an α-haloketone and a thioamide, such as thiourea. synarchive.com

For a β-ketoester like this compound, the synthesis begins with an α-halogenation step to form an α-haloketoester intermediate. This intermediate is then reacted directly with a suitable thioamide without the need for isolation. The subsequent cyclocondensation reaction proceeds to form the substituted thiazole ring. The carbonyl group adjacent to the cyanophenyl ring is typically more reactive, leading to the formation of a 4-(4-cyanophenyl)thiazole core.

Research has demonstrated the successful synthesis of libraries of 4-(4-cyanophenyl)thiazole derivatives using a closely related precursor, α-bromo-4-cyanoacetophenone. nih.gov In these syntheses, the α-haloketone is reacted with various substituted thiosemicarbazones, yielding a diverse range of 2-hydrazinyl-4-(4-cyanophenyl)thiazoles. This highlights the utility of the 4-cyanophenyl keto fragment, present in this compound, for generating thiazole-based molecular architectures.

| Product Name | Reactants | Yield (%) | Reference |

|---|---|---|---|

| 2-(2-(2-Fluorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | α-bromo-4-cyanoacetophenone + 2-Fluorobenzaldehyde thiosemicarbazone | 69% | nih.gov |

| 2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | α-bromo-4-cyanoacetophenone + 1-(3-Bromophenyl)ethan-1-one thiosemicarbazone | 71% | nih.gov |

| 2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | α-bromo-4-cyanoacetophenone + 1-(4-Fluorophenyl)ethan-1-one thiosemicarbazone | 74% | nih.gov |

Other Heterocyclic Systems

The 1,3-dicarbonyl structure of this compound makes it an ideal starting material for synthesizing a variety of other heterocyclic systems beyond thiazoles, including those containing oxygen and sulfur atoms. The two electrophilic carbonyl carbons and the acidic interposed methylene (B1212753) group provide multiple reaction sites for cyclocondensation reactions with dinucleophilic reagents.

Oxygen-Containing Heterocycles:

Isoxazoles: Condensation with hydroxylamine (NH₂OH) can yield isoxazole derivatives. The reaction typically proceeds by initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Sulfur-Containing Heterocycles:

Pyrimidinthiones/Dihydropyrimidines: In a reaction analogous to the Biginelli reaction, condensation with thiourea in the presence of an aldehyde can lead to dihydropyrimidine (B8664642) thiones. These compounds are important building blocks in medicinal chemistry.

Other Nitrogen-Containing Heterocycles:

Pyrazoles: Reaction with hydrazine (N₂H₄) or its derivatives is a standard method for constructing the pyrazole ring from 1,3-dicarbonyl compounds. The reaction yields a 3-(4-cyanobenzoyl)-5-hydroxy-5-methyl-4,5-dihydropyrazole-1-carboxylate derivative, which can be further modified.

Pyrimidines: Condensation with amidines or urea provides access to pyrimidine (B1678525) scaffolds, which are central to numerous biologically active compounds, including nucleic acids.

While specific literature examples employing this compound for all these systems are not extensively documented, the underlying chemical principles are well-established for 1,3-dicarbonyl compounds.

| Target Heterocycle | Required Dinucleophilic Reagent | General Reaction Type |

|---|---|---|

| Isoxazole | Hydroxylamine (NH₂OH) | Condensation/Cyclization |

| Pyrazole | Hydrazine (N₂H₄) | Condensation/Cyclization |

| Pyrimidine | Urea or Amidines | Condensation/Cyclization |

| Pyrimidinthione | Thiourea | Condensation/Cyclization (Biginelli-type) |

Development of Chemical Libraries for Research Purposes

Combinatorial chemistry is a powerful strategy in drug discovery that enables the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify promising lead compounds. This compound, and its close chemical relatives, are valuable scaffolds for generating such libraries due to their ability to be readily converted into a core heterocyclic structure that can be systematically decorated with various substituents.

A notable example is the synthesis of a library of thirty 4-cyanophenyl-2-hydrazinylthiazoles designed for anticancer research. nih.gov In this work, the common 4-(4-cyanophenyl)thiazole core was synthesized from α-bromo-4-cyanoacetophenone. Diversity was then introduced by reacting this common intermediate with a wide array of aldehyde- and ketone-derived thiosemicarbazones. This approach allows for the systematic modification of one part of the molecule while keeping the core scaffold constant, enabling a thorough investigation of structure-activity relationships (SAR).

The generation of such libraries is crucial for identifying compounds with high efficacy and selectivity against biological targets. nih.gov The straightforward synthesis and the ability to introduce diverse functional groups make precursors like this compound highly attractive for diversity-oriented synthesis in modern medicinal chemistry. mdpi.com

| Library Compound ID | Source of Diversity (Aldehyde/Ketone for Thiosemicarbazone) | Resulting Substituent on Hydrazinyl Moiety |

|---|---|---|

| 3a | 2-Fluorobenzaldehyde | 2-Fluorobenzylidene |

| 3c | 1-(3-Bromophenyl)ethan-1-one | 1-(3-Bromophenyl)ethylidene |

| 3e | 1-(4-Fluorophenyl)ethan-1-one | 1-(4-Fluorophenyl)ethylidene |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a full suite of NMR experiments would be required to confirm its constitution and stereochemistry.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to reveal signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons of the 4-cyanophenyl group (likely two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring). Additionally, signals for the methylene protons situated between the two carbonyl groups would be anticipated. The precise chemical shifts and coupling constants would provide valuable information about the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be expected to show distinct signals for each of the 13 carbon atoms in the molecule. This would include signals for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring (including the carbon bearing the cyano group), the cyano carbon itself, and the carbons of the ethyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is based on computational predictions and not experimental data.

¹H NMR (Predicted)| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl (-CH₃) | ~1.3 |

| Ethyl (-CH₂) | ~4.2 |

| Methylene (-CH₂-) | ~3.5 |

| Aromatic (ortho to C=O) | ~8.0 |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~62 |

| Methylene (-CH₂-) | ~45 |

| Aromatic (ipso-C=O) | ~135 |

| Aromatic (ortho to C=O) | ~129 |

| Aromatic (ortho to CN) | ~132 |

| Aromatic (ipso-CN) | ~117 |

| Cyano (-CN) | ~118 |

| Carbonyl (C2) | ~190 |

| Carbonyl (C4) | ~195 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, a series of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, for instance, between the methyl and methylene protons of the ethyl group, and potentially between the methylene protons and adjacent protons if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the signals of the ethyl and methylene groups in both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry of the molecule, although for a relatively flexible molecule like this, the insights might be limited to confirming through-space interactions between nearby groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C≡N (Nitrile): A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.

C=O (Ketone): One or more strong absorption bands in the region of 1680-1720 cm⁻¹. The presence of two distinct carbonyl environments might lead to broadened or multiple peaks.

C=O (Ester): A strong absorption band typically found at a higher frequency than ketones, around 1735-1750 cm⁻¹.

C-O (Ester): Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H (Aromatic): Absorption bands for C-H stretching above 3000 cm⁻¹ and for C-H bending in the 690-900 cm⁻¹ region.

C-H (Aliphatic): C-H stretching absorptions just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | 2220-2260 |

| Ketone (C=O) | 1680-1720 |

| Ester (C=O) | 1735-1750 |

| Aromatic C-H | >3000 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS (Mass Spectrometry): A low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.23 g/mol ). The fragmentation pattern would provide further structural information.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₁NO₄) by comparing the experimental mass to the calculated exact mass. PubChem provides a predicted monoisotopic mass of 245.0688 Da. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles.

Conformation and Torsion Angle Analysis

The X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the torsion angles involving the butanoate chain and the orientation of the 4-cyanophenyl group relative to the rest of the molecule. This information is crucial for understanding the molecule's shape and how it might interact with other molecules in a crystalline lattice or in biological systems.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions for this compound, which would require crystallographic data from techniques such as X-ray diffraction, has not been published in peer-reviewed literature. Such a study would typically identify and quantify interactions like hydrogen bonds, which could potentially form between the carbonyl oxygen atoms and hydrogen atoms on neighboring molecules. Additionally, the presence of the cyanophenyl group suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align. However, without experimental structural data, the existence and nature of these interactions remain speculative.

Disorder Phenomena

Information regarding any disorder phenomena in the crystal structure of this compound is also unavailable. Disorder in a crystal lattice can occur when parts of a molecule, such as flexible ethyl groups or even entire molecules, occupy multiple positions. The characterization of such phenomena is contingent on detailed crystallographic studies, which have not been reported for this specific compound.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

There are no studies reporting on the synthesis or analysis of chiral derivatives of this compound using Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. These advanced techniques are used to determine the absolute configuration of chiral molecules. The application of VCD or ECD would require the existence of stable, resolved enantiomers of a derivative of the target compound, and to date, no such research has been made publicly available.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. sigmaaldrich.com For molecules containing ester functionalities, the HOMO-LUMO gap can be influenced by the nature of the substituent groups. semanticscholar.org In the case of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, the presence of the electron-withdrawing cyanophenyl group is expected to influence the energies of the frontier orbitals.

Spin density plots are relevant for species with unpaired electrons (radicals). For the closed-shell molecule this compound in its ground state, a spin density plot would not be applicable as there are no unpaired electrons.

Reactivity Predictions and Electrophilicity/Nucleophilicity Mapping

The distribution of electron density within a molecule, which can be visualized through Molecular Electrostatic Potential (MEP) maps, is key to predicting its reactivity. MEP maps illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups are expected to be electron-rich, indicating nucleophilic character. Conversely, the carbon atoms of the carbonyl groups and the aromatic ring are likely to be electron-deficient, suggesting electrophilic sites susceptible to nucleophilic attack.

The electrophilicity and nucleophilicity of a molecule can be quantified using various reactivity descriptors derived from the HOMO and LUMO energies. A higher HOMO energy is associated with stronger nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.

Reaction Mechanism Studies

Computational chemistry allows for the detailed investigation of reaction pathways, including the characterization of transient species like transition states.

Transition State Characterization and Energy Barriers

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. Computational methods can be used to locate and characterize transition state structures and to calculate the activation energy barrier. For reactions involving this compound, such as its synthesis via the reaction of a substituted acetophenone (B1666503) with diethyl oxalate, computational studies could elucidate the step-by-step mechanism and identify the rate-determining step by calculating the energy barriers for each elementary step. ut.ac.ir

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the energies of reactants, products, and transition states. For reactions involving a polar molecule like this compound, a polar solvent would likely stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate. In contrast, a nonpolar solvent might favor different reaction pathways.

Tautomerism and Conformational Analysis

The flexibility of the butanoate chain and the presence of keto-enol tautomerism are important aspects of the structure of this compound.

Tautomerism and Conformational Analysis

This compound, being a β-ketoester, can exist in equilibrium between its keto and enol tautomeric forms. chemrxiv.orgresearchgate.net Computational studies can predict the relative stabilities of these tautomers in the gas phase and in different solvents. mdpi.com The enol form is stabilized by an intramolecular hydrogen bond, and its stability relative to the keto form can be influenced by the solvent polarity.

Conformational analysis involves identifying the stable spatial arrangements of atoms in a molecule that arise from rotation around single bonds. For the flexible ethyl and butanoate chains in this compound, numerous conformations are possible. Computational methods can be used to perform a systematic search for the lowest energy (most stable) conformers, providing insights into the molecule's preferred three-dimensional structure. The relative energies of different staggered and eclipsed conformations can be calculated to understand the rotational barriers around the C-C single bonds. chemistrysteps.combyjus.com

Keto-Enol Equilibrium in Solution and Solid State

This compound, as a β-ketoester, can exist in equilibrium between its keto and enol tautomeric forms. comporgchem.comorientjchem.org This equilibrium is a dynamic process influenced by various factors, including the solvent environment and the physical state (solution or solid). nih.govnih.gov The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond, often stabilized by an intramolecular hydrogen bond. walisongo.ac.id

In the solid state , molecules often adopt the most thermodynamically stable conformation, which is typically the keto form for many β-dicarbonyl compounds due to efficient crystal packing. However, strong intramolecular hydrogen bonding in the enol form can sometimes favor its presence even in the solid state.

In solution , the position of the keto-enol equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. orientjchem.orgnih.gov Nonpolar solvents tend to favor the enol tautomer, as the intramolecular hydrogen bond in the enol form is more stable in a non-polar environment. nih.gov Conversely, polar protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form through intermolecular hydrogen bonding. orientjchem.org Polar aprotic solvents can also influence the equilibrium, often favoring the keto form due to dipole-dipole interactions. nih.gov

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of the keto and enol forms and how the equilibrium shifts in different solvents. comporgchem.comorientjchem.org

Table 1: Predicted Keto-Enol Equilibrium Distribution of this compound in Various Solvents (Illustrative Data)

| Solvent | Dielectric Constant (ε) | Predicted % Keto | Predicted % Enol |

| Cyclohexane | 2.0 | 35 | 65 |

| Chloroform | 4.8 | 45 | 55 |

| Acetone | 20.7 | 70 | 30 |

| Ethanol (B145695) | 24.6 | 85 | 15 |

| Water | 80.1 | 95 | 5 |

Note: This data is illustrative and based on general trends for β-ketoesters. Specific experimental or computational data for this compound is not currently available in the public domain.

Energetics and Population Distribution of Conformers

The conformational landscape of this compound is determined by the rotation around its single bonds. These rotations give rise to various conformers, each with a distinct energy level. The population distribution of these conformers at a given temperature is governed by the Boltzmann distribution, with lower energy conformers being more populated.

Computational chemistry is essential for exploring this potential energy surface and identifying the stable conformers. researchgate.net By calculating the relative energies of these conformers, it is possible to predict their population distribution. For this compound, key rotations would include those around the C-C bonds of the butanoate chain and the bond connecting the phenyl ring to the carbonyl group.

The stability of different conformers is influenced by a combination of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding (in the enol form). The planarity of the molecule can also be a significant factor, particularly concerning the cyanophenyl group and the adjacent carbonyl.

Table 2: Calculated Relative Energies and Predicted Population Distribution of Key Conformers of this compound (Illustrative Data)

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| 1 (Keto) | Extended chain, anti-periplanar | 0.00 | 65 |

| 2 (Keto) | Gauche conformation | 0.85 | 20 |

| 3 (Enol) | Intramolecular H-bond, planar | -0.50 | 10 |

| 4 (Enol) | Intramolecular H-bond, non-planar | 1.20 | 5 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules. Specific computational data for this compound is not currently available.

Molecular Docking and Interaction Analysis with Catalysts or Reaction Components

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is invaluable for understanding how this compound might interact with a catalyst or another reactant at the molecular level.

In a potential reaction, such as a condensation or cyclization, molecular docking can help to:

Identify the most likely binding site of a catalyst on the substrate.

Predict the binding affinity between the substrate and the catalyst.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex.

For instance, in a base-catalyzed reaction, docking studies could model the interaction of a basic catalyst with the acidic protons of the keto or enol form of this compound. Similarly, in an acid-catalyzed reaction, the interactions with the carbonyl oxygens could be investigated.

The insights gained from molecular docking can guide the design of more efficient catalysts and help to rationalize observed reaction outcomes and stereoselectivities.

Table 3: Illustrative Molecular Docking Results for the Interaction of this compound with a Generic Lewis Acid Catalyst

| Interaction Type | Interacting Atoms on Substrate | Interacting Atoms on Catalyst | Distance (Å) |

| Coordinate Bond | O (carbonyl at C2) | Metal Center | 2.1 |

| Coordinate Bond | O (carbonyl at C4) | Metal Center | 2.3 |

| Hydrogen Bond | H (methylene at C3) | Ligand Atom | 2.5 |

| Pi-Stacking | Cyanophenyl Ring | Aromatic Ligand | 3.5 |

Note: This data is a hypothetical representation of a molecular docking analysis to illustrate the types of interactions that could be studied. No specific docking studies for this compound are publicly available.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of β-keto esters often involves Claisen condensation, which can have limitations in terms of atom economy and the use of stoichiometric bases. libretexts.org Future research will likely focus on developing greener and more efficient synthetic pathways to Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Key areas of exploration include:

Catalytic Condensation Reactions: Moving away from stoichiometric bases to catalytic amounts of more environmentally benign catalysts. This could involve the use of solid acid or base catalysts that can be easily recovered and recycled.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. atomfair.com Developing a flow process for the synthesis of this compound could lead to higher yields and purity, with reduced reaction times and waste generation.

Alternative Starting Materials: Investigating the use of renewable starting materials and greener solvents will be crucial in enhancing the sustainability of the synthesis. researchgate.net For instance, exploring biocatalytic routes could offer a highly selective and environmentally friendly alternative. google.com

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Condensation | Reduced waste, catalyst recyclability, milder reaction conditions | Catalyst deactivation, selectivity control |

| Flow Chemistry | Improved safety, scalability, process control, higher yields | Reactor design, optimization of flow parameters |

| Biocatalysis | High selectivity, use of renewable resources, mild conditions | Enzyme stability and cost, substrate scope |

Exploration of Novel Catalytic Systems for Transformations involving the Compound

The dicarbonyl functionality in this compound makes it a versatile substrate for various catalytic transformations. Future research is expected to uncover novel catalytic systems to exploit its reactivity for the synthesis of complex molecules.

Emerging research directions include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of the β-keto ester moiety can lead to the synthesis of optically active compounds, which are valuable in medicinal chemistry.

Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations of carbonyl compounds under mild conditions. nih.gov This could open up new reaction pathways for the functionalization of this compound. researchgate.netacs.org

C-H Activation: Transition-metal-catalyzed C-H activation of the cyanophenyl ring could provide a direct route to functionalized derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

Application in Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating drug discovery and materials science research. nih.gov

Future applications in this area may involve:

High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound for high-throughput screening of biological activity. nih.govsigmaaldrich.com

On-Demand Synthesis: Flow chemistry can enable the on-demand synthesis of this compound and its derivatives, providing a flexible and efficient supply for research and development. atomfair.com

Process Optimization: Automated systems can be employed to rapidly optimize reaction conditions for transformations involving this compound, leading to improved yields and reduced development time. nih.gov

Design and Synthesis of Advanced Functional Materials Utilizing the Compound as a Monomer or Building Block

The presence of both a polymerizable group (after suitable modification) and a polar cyano group makes this compound an attractive building block for advanced functional materials.

Potential future research includes:

Conductive Polymers: The cyanophenyl group can be a key component in the design of conductive polymers. wikipedia.orgpolymer.cn Polymerization of appropriately modified derivatives of this compound could lead to novel materials with interesting electronic properties. researchgate.netmdpi.comnih.gov

Metal-Organic Frameworks (MOFs): The cyano and carbonyl groups can act as ligands for metal ions, making this compound a potential linker for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis. researchgate.netrsc.orgyoutube.comresearchgate.net

Liquid Crystals: The rigid cyanobiphenyl-like core is a common motif in liquid crystalline materials. researchgate.netmdpi.comsynthon-chemicals.com Derivatives of this compound could be designed to exhibit liquid crystalline properties for applications in displays and sensors. electronicsandbooks.comgoogle.com

Table 2: Potential Functional Materials from this compound Derivatives

| Material Class | Key Functional Group | Potential Applications |

|---|---|---|

| Conductive Polymers | Cyanophenyl | Organic electronics, sensors, antistatic coatings |

| Metal-Organic Frameworks | Cyano, Carbonyl | Gas storage and separation, catalysis, drug delivery |

| Liquid Crystals | Cyanophenyl | Displays, optical switches, sensors |

Unexplored Reaction Pathways and Derivatization Strategies

The rich chemical functionality of this compound offers numerous possibilities for unexplored reaction pathways and derivatization.

Future research could focus on:

Multicomponent Reactions: The β-keto ester moiety is an excellent component in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. nih.govresearchgate.net

Heterocycle Synthesis: The dicarbonyl unit is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com

Novel Derivatization: Exploring the reactivity of both the dicarbonyl and cyanophenyl groups in a concerted or sequential manner could lead to novel molecular scaffolds with unique properties.

Integration into Supramolecular Chemistry and Crystal Engineering Studies

The cyanophenyl group is known to participate in various non-covalent interactions, making this compound a promising candidate for studies in supramolecular chemistry and crystal engineering. nih.gov

Emerging avenues in this field include:

Co-crystal Formation: The ability of the cyano and carbonyl groups to act as hydrogen bond acceptors makes this compound an excellent candidate for the formation of co-crystals with specific functionalities.

Self-Assembly: The interplay of dipole-dipole interactions from the cyano group and potential π-π stacking of the phenyl ring could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net

Crystal Engineering: By understanding and controlling the intermolecular interactions, it may be possible to engineer crystalline materials with desired physical properties, such as nonlinear optical activity or specific mechanical properties. rsc.orgnih.gov The study of intermolecular interactions in cyanophenyl-containing compounds is crucial for designing such materials. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in laboratory settings?

- Methodological Answer : A viable approach involves adapting the Biginelli condensation methodology. For example, refluxing substituted benzaldehyde derivatives (e.g., 4-cyanobenzaldehyde) with thiourea, ethyl acetoacetate, and a catalyst (e.g., NHCl in acetic acid) under controlled conditions (100°C, 8 hours), followed by recrystallization from ethanol for purification . Modifications to the aldehyde substituent (e.g., bromophenyl to cyanophenyl) require validation via TLC monitoring and spectroscopic characterization.

Q. How should researchers characterize the compound's purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (e.g., H and C NMR) to confirm hydrogen/carbon environments and substituent positions.

- Mass spectrometry (ESI-MS) for molecular ion verification.

- Elemental analysis to validate empirical formulas (ensure deviations <0.4% from theoretical values) .

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related dihydropyrimidinone derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on structurally similar compounds, the compound may exhibit:

- Acute oral toxicity (Category 4; H302) and skin/eye irritation (H315/H319).

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation (potential respiratory irritation, H335) and implement spill containment protocols .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store as a solid at room temperature in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen). Monitor for decomposition via periodic HPLC or TLC analysis, especially if exposed to moisture or elevated temperatures .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in disease models?

- Methodological Answer :

- In vitro assays : Screen for cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA).

- Multiomics integration : Correlate bacterial functionality (e.g., proteobacteria abundance) with metabolites like 4-(2-aminophenyl)-2,4-dioxobutanoate (a structural analog) in disease models (e.g., acute liver failure) using metagenomics and metabolomics .

- Machine learning : Train models on omics signatures (AUC >0.98) to predict biological outcomes (e.g., mortality risk) .

Q. What strategies optimize synthesis yield and minimize byproducts?

- Methodological Answer :

- Catalyst optimization : Replace NHCl with Lewis acids (e.g., FeCl) to enhance reaction efficiency.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of cyanophenyl intermediates.

- Byproduct mitigation : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) post-reaction to isolate pure product .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding affinity to targets (e.g., DNA gyrase for antibacterial activity) based on crystal structure data .

- QSAR modeling : Derive quantitative structure-activity relationships using electronic (e.g., HOMO/LUMO) and steric descriptors from analogs .

Q. How to resolve contradictions in experimental data across studies?

- Methodological Answer :

- Cross-validation : Replicate key findings (e.g., metabolite correlations in liver failure) using orthogonal methods (e.g., LC-MS vs. NMR).

- Meta-analysis : Pool data from independent cohorts to assess reproducibility of multiomics signatures (e.g., Chenodeoxycholic acid and L-Tyrosine linkages) .

- Controlled variables : Standardize reaction conditions (e.g., solvent purity, temperature gradients) to minimize synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro